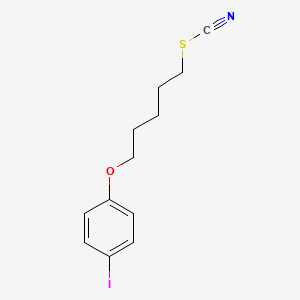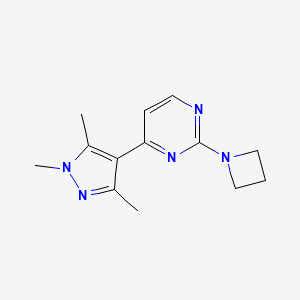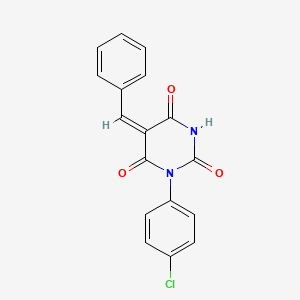
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BCPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BCPT has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the disruption of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. It has also been found to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess antioxidant activity, protecting cells from oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad range of biological activities, making it a promising candidate for the development of new therapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drug delivery systems, which could improve its solubility and bioavailability. Additionally, the development of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved biological activity and reduced toxicity could lead to the discovery of new therapeutic agents for various diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in the field of medicine.
合成法
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with barbituric acid in the presence of a base, such as potassium hydroxide. The resulting product is then treated with benzyl bromide to obtain 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
科学的研究の応用
5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-benzylidene-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungi.
特性
IUPAC Name |
(5E)-5-benzylidene-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)20-16(22)14(15(21)19-17(20)23)10-11-4-2-1-3-5-11/h1-10H,(H,19,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCRFFOZATJJX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-benzylidene-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)
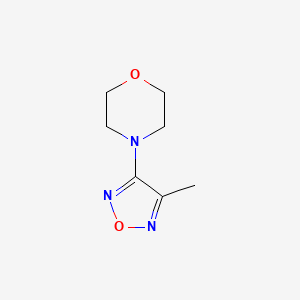
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)
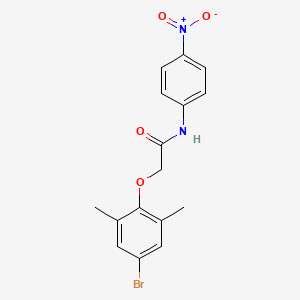
![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)
